An In-depth Technical Guide on the Physicochemical Properties of Semustine for Research
An In-depth Technical Guide on the Physicochemical Properties of Semustine for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Semustine (also known as Me-CCNU), an alkylating agent of the nitrosourea class. The information presented herein is intended to support research and development activities by providing essential data on the compound's characteristics, including its chemical identity, physical properties, solubility, and stability.
Chemical Identity
Semustine is a urea derivative characterized by the presence of a 2-chloroethyl group, a nitroso group, and a 4-methylcyclohexyl group attached to the urea backbone.[1] Its chemical structure is fundamental to its mechanism of action as a DNA alkylating and cross-linking agent.[2]
| Identifier | Value |
| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea[1] |
| Synonyms | MeCCNU, Methyl-CCNU, Methyl-Lomustine[1][3] |
| CAS Number | 13909-09-6 |
| Molecular Formula | C₁₀H₁₈ClN₃O₂ |
| Molecular Weight | 247.72 g/mol |
| Chemical Structure | (See chemical structure diagram) |
| SMILES | CC1CCC(CC1)NC(=O)N(CCCl)N=O |
| InChI | InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. Semustine's lipophilic nature, a consequence of its chemical structure, allows it to cross the blood-brain barrier, a significant characteristic for its use in treating brain tumors.
| Property | Value | Source |
| Physical Description | Light yellow powder | NTP, 1992 |
| Melting Point | 64 °C (decomposes) | Lide, D.R. 2007-2008 |
| logP (octanol-water partition coefficient) | 3.30 | Hansch, C., et al., 1995 |
| pKa (predicted) | 10.89 ± 0.40 |
Solubility Profile
The solubility of Semustine has been determined in a range of solvents, which is crucial information for in vitro assay design and formulation. It is practically insoluble in water but shows good solubility in organic solvents like DMSO and Chloroform.
| Solvent | Solubility (mg/mL) | Source |
| Water | 0.09 | NCI Investigational Drugs |
| 0.1 N HCl | 0.09 | NCI Investigational Drugs |
| 0.1 N NaOH | 0.09 | NCI Investigational Drugs |
| 10% Ethanol | 0.10 | NCI Investigational Drugs |
| Absolute Ethanol | 100.00 | NCI Investigational Drugs |
| DMSO | 250.00 | NCI Investigational Drugs |
| Chloroform | 667.00 | NCI Investigational Drugs |
Stability and Storage
Semustine exhibits limited stability, particularly in solution. It is sensitive to moisture and degrades at room temperature. For long-term storage, it should be kept as a powder at -20°C. Solutions of Semustine are unstable and should be freshly prepared for use. A solution in 10% ethanol showed 25% decomposition after 6 hours at room temperature.
| Condition | Stability |
| Bulk Powder | Stable under normal conditions, protect from moisture. A sample stored at room temperature for 30 days showed 4% decomposition. |
| Solution (10% Ethanol) | A refrigerated solution decomposed 2% in 6 hours, while a solution at room temperature showed 25% decomposition in 6 hours. |
| Storage (Powder) | ≥ 4 years at -20°C |
| Storage (In solvent) | 1 year at -80°C |
Experimental Protocols
While the specific, detailed experimental protocols used to generate the data above are not publicly available, this section outlines standard methodologies for determining these key physicochemical properties.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
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Capillary melting point apparatus
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Capillary tubes (sealed at one end)
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Thermometer calibrated to a known standard
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the dry Semustine powder is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. For a substance that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.
logP (Octanol-Water Partition Coefficient) Determination
Principle: The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio. The shake-flask method is a common technique for its determination.
Materials:
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n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Analytical balance
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UV-Vis spectrophotometer or HPLC system for concentration measurement
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Vortex mixer and shaker
Procedure:
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Preparation of Phases: n-Octanol and water are mutually saturated by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: A known amount of Semustine is dissolved in either the aqueous or octanol phase to create a stock solution.
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Partitioning: A known volume of the stock solution is added to a separatory funnel or tube containing a known volume of the other phase. The ratio of the volumes is typically adjusted based on the expected logP.
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Equilibration: The mixture is shaken or vortexed for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours). The temperature should be controlled and recorded.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous phases.
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Concentration Measurement: The concentration of Semustine in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. The logP is then calculated as log₁₀(P).
Aqueous Solubility Determination
Principle: The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. The shake-flask method is a standard approach.
Materials:
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Scintillation vials or flasks with screw caps
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Analytical balance
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Constant temperature shaker/incubator
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Filtration system (e.g., syringe filters with low analyte binding)
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Analytical instrument for concentration determination (e.g., HPLC-UV)
Procedure:
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Sample Preparation: An excess amount of solid Semustine is added to a vial containing a known volume of water (or the desired aqueous buffer).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, the suspension is allowed to settle.
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Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid. The filtration step is critical to avoid artificially high solubility values.
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Quantification: The concentration of the dissolved Semustine in the filtrate is determined using a validated analytical method, such as HPLC-UV.
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Result: The determined concentration represents the solubility of Semustine under the specified conditions.
Visualizations
Mechanism of Action: DNA Alkylation and Cross-linking
Semustine exerts its cytotoxic effects through a well-defined mechanism of action. Following administration, it undergoes metabolic activation, leading to the formation of reactive species that alkylate DNA. Specifically, the chloroethyl carbonium ion generated from Semustine covalently binds to nucleophilic sites on DNA bases, most notably the O⁶ position of guanine. This initial alkylation can then lead to the formation of interstrand cross-links, which physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This disruption of essential cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of Semustine leading to cancer cell apoptosis.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound like Semustine using the shake-flask method. This method is considered a gold standard for solubility measurement due to its directness and reliability.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
